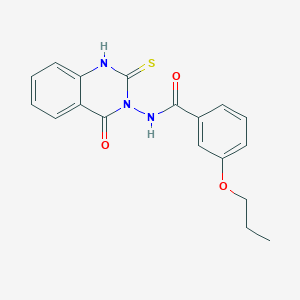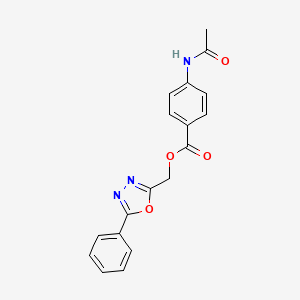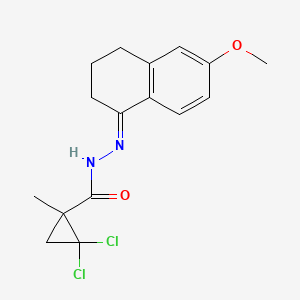![molecular formula C24H23NO2 B4839752 N-benzyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B4839752.png)
N-benzyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide
Descripción general
Descripción
N-benzyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide, also known as BI-78D3, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and research is ongoing to determine its efficacy and safety in humans.
Mecanismo De Acción
N-benzyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide works by binding to the bromodomain of BRD4, preventing it from interacting with its target genes and thereby inhibiting their expression. This leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, N-benzyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide has been shown to have significant antitumor activity in several types of cancer, including leukemia, lymphoma, and solid tumors. It has also been shown to have minimal toxicity in normal cells, indicating a potential therapeutic window for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide is its specificity for BRD4, which allows for targeted inhibition of this protein without affecting other bromodomain-containing proteins. However, one limitation is the need for further studies to determine its efficacy and safety in humans.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide. One area of interest is in combination therapy, where it could be used in combination with other cancer treatments to enhance their efficacy. Another area of interest is in the development of more potent and selective inhibitors of BRD4, which could have even greater therapeutic potential. Finally, there is a need for further studies to determine the safety and efficacy of N-benzyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide in humans, and to determine the optimal dosing and administration schedule for this compound.
Aplicaciones Científicas De Investigación
N-benzyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide has been studied for its potential use in cancer treatment, specifically in targeting the protein BRD4. BRD4 is a bromodomain-containing protein that plays a key role in the regulation of gene expression, and has been implicated in the development and progression of several types of cancer.
Propiedades
IUPAC Name |
N-benzyl-3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-24(25-16-18-6-2-1-3-7-18)22-11-4-8-19(14-22)17-27-23-13-12-20-9-5-10-21(20)15-23/h1-4,6-8,11-15H,5,9-10,16-17H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJPIXSLZQLFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC(=CC=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-chlorophenyl)thiourea](/img/structure/B4839677.png)

![6-bromo-2-(2-chlorophenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4839694.png)
![N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B4839710.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4839713.png)
![4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]butanoic acid](/img/structure/B4839716.png)

![N-(2,4-dichlorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4839725.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4839731.png)

![methyl 5-(1,3-benzodioxol-5-yl)-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4839746.png)
![5-[4-(methylthio)benzylidene]-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4839751.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B4839759.png)